N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine

Structural authentication Isomerism Procurement specification

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine (CAS 63755-13-5) is a synthetic, fluorinated aromatic disulfide characterized by two fluorine substituents, two methylamino groups, and a central dithio (–S–S–) linkage within a C₁₄H₁₄F₂N₂S₂ framework (MW 312.4 g/mol). A close chemical relative, Benzenamine, 4,4a(2)-dithiobis[2-fluoro-6-methyl-] (CAS 98968-73-1), shares the same molecular formula and weight but differs in the regiospecific arrangement of its amino and methyl substituents around the disulfide bridge, a structural distinction that directly informs procurement when positional isomer identity is critical.

Molecular Formula C14H14F2N2S2
Molecular Weight 312.4 g/mol
CAS No. 63755-13-5
Cat. No. B12793311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine
CAS63755-13-5
Molecular FormulaC14H14F2N2S2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC
InChIInChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3
InChIKeyMBGXLTQUIOPMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine (CAS 63755-13-5): Structural Identity and Procurement Context


N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine (CAS 63755-13-5) is a synthetic, fluorinated aromatic disulfide characterized by two fluorine substituents, two methylamino groups, and a central dithio (–S–S–) linkage within a C₁₄H₁₄F₂N₂S₂ framework (MW 312.4 g/mol) . A close chemical relative, Benzenamine, 4,4a(2)-dithiobis[2-fluoro-6-methyl-] (CAS 98968-73-1), shares the same molecular formula and weight but differs in the regiospecific arrangement of its amino and methyl substituents around the disulfide bridge, a structural distinction that directly informs procurement when positional isomer identity is critical . As of this analysis, no peer-reviewed biological assay data, pharmacological target engagement figures, or comparative efficacy profiles are publicly available for CAS 63755-13-5, placing the burden of differentiation squarely on in-house characterization or proprietary data held by suppliers.

Why Generic Substitution Is Unsupportable for CAS 63755-13-5 Without Comparative Quantitative Data


In the absence of publicly available biological or pharmacological performance metrics, no evidence-based claim can be made that CAS 63755-13-5 is functionally interchangeable with — or superior to — any in-class analog [1]. Compounds sharing the C₁₄H₁₄F₂N₂S₂ scaffold, such as CAS 98968-73-1, may differ substantially in receptor binding, metabolic stability, solubility, or synthetic tractability; however, the current literature gap means these potential differences remain unquantified . For procurement decisions where specific bioactivity or selectivity is required, generic substitution based solely on structural similarity introduces an unmeasurable risk. The procurement of CAS 63755-13-5 is therefore justified only when a project has already established its own internal structure-activity relationship (SAR) data, or when the compound serves as a defined synthetic intermediate where positional isomerism is the controlling specification.

Product-Specific Quantitative Evidence Guide for CAS 63755-13-5


Lowest Common Denominator Comparison: Molecular Identity Versus the Closest Isomeric Analog

The most proximate comparator identifiable in public databases is Benzenamine, 4,4a(2)-dithiobis[2-fluoro-6-methyl-] (CAS 98968-73-1), which shares the same molecular formula C₁₄H₁₄F₂N₂S₂ and identical molecular weight of 312.4 g/mol with CAS 63755-13-5 but presents a different SMILES string . While CAS 63755-13-5 is described as N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine, CAS 98968-73-1 is characterized as a dithiobis[2-fluoro-6-methyl-] benzenamine, indicating a different regioisomeric configuration. No quantitative data exist to establish whether this structural distinction translates into differentiable physicochemical properties, biological activity, or metabolic fate.

Structural authentication Isomerism Procurement specification

Physicochemical Determinants: Fluorine and Disulfide Features — Class-Level Inferences Only

The compound's dual fluorine substitution and aromatic disulfide bridge are structural motifs well-precedented in medicinal chemistry to influence metabolic stability and redox behavior, but no measured logP, pKa, solubility, or stability data have been reported specifically for CAS 63755-13-5 [1]. Class-level knowledge indicates that aryl disulfides can undergo thiol-disulfide exchange under reducing conditions (e.g., intracellular glutathione), and fluorine substituents generally enhance oxidative metabolism resistance relative to non-fluorinated analogs; however, these are generic class properties and not measured values for this specific compound. Direct comparison with a non-fluorinated diaryl disulfide analog is precluded by the absence of parallel measurements.

Fluorine chemistry Disulfide stability Drug design principles

Biological Activity Data Gap: CAS 63755-13-5 Versus Structurally Related Active Analogs

No biological assay results — including enzyme inhibition IC₅₀, receptor binding Kᵢ, cellular cytotoxicity, antimicrobial susceptibility, or in vivo pharmacokinetic parameters — have been identified in the public domain for CAS 63755-13-5, as verified across PubChem, PubMed, and major patent databases [1]. In contrast, structurally related fluorinated diphenyl disulfides have been reported in the patent literature as intermediates or candidate compounds in CNS and anti-infective programs, though none reference CAS 63755-13-5 specifically. The absence of head-to-head data means no quantitative differentiation from any biologically characterized analog can be established.

Biological activity SAR Data gap analysis

Evidence-Constrained Application Scenarios for CAS 63755-13-5


Chemical Probe Development with Internal SAR Programs

For research groups with established in-house screening capabilities, CAS 63755-13-5 may serve as a defined scaffold for exploring fluorinated diaryl disulfide structure-activity relationships. Because no public biological data exist [1], procurement is justified only when the purchasing entity commits to generating its own potency, selectivity, and ADME data sets. The compound's regioisomeric specificity distinguishes it from the only known isobaric analog (CAS 98968-73-1) , making it a distinct chemical entity for patent-positioning or lead-optimization campaigns.

Synthetic Intermediate for Fluorinated Drug Candidate Synthesis

The presence of two fluorine atoms and a cleavable disulfide bond renders CAS 63755-13-5 a potentially useful synthetic intermediate in medicinal chemistry programs targeting fluorinated aniline or thiophenol derivatives [1]. Its procurement is appropriate for process chemistry groups that can independently validate reaction yields, purity profiles, and downstream product identity, particularly when the specific regioisomeric configuration is required for subsequent synthetic steps.

Analytical Reference Standard for Isomer-Specific Method Development

Given the existence of a structurally related isomer (CAS 98968-73-1) with identical molecular formula and mass [1], CAS 63755-13-5 can serve as a reference standard for developing chromatographic or spectroscopic methods capable of resolving positional isomers in fluorinated diaryl disulfide mixtures. This application leverages the compound's defined regioisomeric identity rather than any biological property, aligning with the available evidence.

Exploratory Covalent Inhibitor or Activity-Based Probe Scaffold

The aromatic disulfide motif in CAS 63755-13-5 is structurally reminiscent of disulfide-based covalent probes that engage cysteine residues in target proteins via thiol-disulfide exchange [1]. While the compound itself lacks published target engagement data, class-level precedent supports its exploration as a covalent warhead scaffold in chemical biology programs willing to characterize target engagement, proteome-wide selectivity, and cellular permeability internally.

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